Product packaging for 7-Iodo-1,2,3,4-tetrahydroquinoline(Cat. No.:CAS No. 939758-77-7)

7-Iodo-1,2,3,4-tetrahydroquinoline

Cat. No.: B3308715
CAS No.: 939758-77-7
M. Wt: 259.09 g/mol
InChI Key: GLRHKIDQDVOLIA-UHFFFAOYSA-N
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Description

The Tetrahydroquinoline Core: Significance in Organic Synthesis and Heterocyclic Chemistry

The 1,2,3,4-tetrahydroquinoline (B108954) framework is a privileged heterocyclic motif, meaning it is frequently found in biologically active compounds. nih.govresearchgate.net This partially saturated derivative of quinoline (B57606) is a core structure in a multitude of natural products and synthetic pharmaceuticals. nih.gov Its prevalence has made it a key target for organic chemists, leading to the development of numerous synthetic methodologies to access this scaffold. nih.govorganic-chemistry.org

The significance of the tetrahydroquinoline core extends to its role as a versatile building block in the synthesis of more complex molecules. Its structural features allow for diverse functionalization, making it a valuable starting point for creating libraries of compounds for drug discovery. nih.govresearchgate.net Bioactive molecules incorporating the tetrahydroquinoline skeleton include the antiarrhythmic drug nicainoprol, the schistosomicide oxamniquine, and the antiviral antibiotic virantmycin. nih.govwikipedia.org Furthermore, derivatives are being investigated for their potential in treating HIV, Alzheimer's disease, and malaria. nih.gov

The synthesis of tetrahydroquinolines is an active area of research, with methods ranging from the classic hydrogenation of quinolines to more advanced domino reactions and catalytic processes. nih.govorganic-chemistry.orgwikipedia.orgnih.gov These methods aim to provide efficient and selective access to a wide array of substituted tetrahydroquinolines, fueling further exploration of their chemical and biological properties. nih.govnih.gov

Halogenation in Heterocyclic Systems: Strategic Considerations and Synthetic Utility

Halogenation, the introduction of halogen atoms (F, Cl, Br, I) into a molecule, is a powerful and widely used transformation in organic synthesis. rsc.orgsigmaaldrich.com In heterocyclic chemistry, halogenated compounds are particularly valuable as they serve as versatile intermediates for further chemical modifications. sigmaaldrich.comresearchgate.net The presence of a halogen atom can significantly alter the electronic properties and biological activity of a molecule and provides a "handle" for subsequent reactions, most notably in cross-coupling methodologies like Suzuki, Stille, and Sonogashira reactions. sigmaaldrich.comcdnsciencepub.com

The strategic introduction of a halogen requires careful consideration of regioselectivity—controlling where the halogen attaches to the heterocyclic ring. numberanalytics.com Factors influencing this include the inherent electronic properties of the heterocycle, steric hindrance, and the choice of halogenating agent and reaction conditions. numberanalytics.comnumberanalytics.com For instance, electron-rich heterocyclic rings can often be halogenated under relatively mild, "green" conditions using reagents like hydrogen peroxide with an ammonium (B1175870) halide. cdnsciencepub.com

Enzymatic halogenation has also emerged as a highly selective method for C-H functionalization, offering catalyst-controlled regioselectivity that can be difficult to achieve with traditional chemical methods. bohrium.comnih.gov This highlights the ongoing efforts to develop more precise and sustainable halogenation techniques. cdnsciencepub.combohrium.com The ability to selectively install a halogen, particularly an iodine atom, is crucial for building molecular complexity, making halogenation a cornerstone of modern synthetic strategy. rsc.orgresearchgate.net

Research Context and Importance of 7-Iodo-1,2,3,4-tetrahydroquinoline in Modern Chemical Synthesis

This compound is a specific example that perfectly illustrates the convergence of the two topics discussed above. It combines the privileged tetrahydroquinoline scaffold with a strategically placed iodine atom at the 7-position. This compound is a synthetic organic molecule that serves as a valuable intermediate in medicinal chemistry and materials science. ontosight.ai

The iodine atom at the 7-position is particularly significant. As a halogen, it modifies the electronic landscape of the tetrahydroquinoline ring system. More importantly, it acts as an excellent leaving group in a variety of cross-coupling reactions. This allows chemists to use this compound as a foundational building block to introduce a wide array of different functional groups at this specific position, enabling the synthesis of diverse libraries of novel compounds. ontosight.ai The ability to perform such late-stage functionalization is a powerful tool in the search for new drug candidates and materials with tailored properties. numberanalytics.com

The synthesis of this compound itself can be achieved through various routes, often involving the iodination of a precursor molecule followed by or prior to the reduction of the quinoline ring system. ontosight.ai Research into this compound and its derivatives is driven by the potential for discovering new pharmacological activities, building upon the known biological importance of the broader quinoline and tetrahydroquinoline families in areas like antimicrobial and anticancer research. researchgate.netontosight.ai

Below is a table summarizing the key properties of this compound.

PropertyValue
Chemical Formula C₉H₁₀IN
IUPAC Name This compound
Structure A tetrahydroquinoline ring with an iodine atom at the 7-position.
Key Feature The iodine atom serves as a handle for further chemical modification, especially in cross-coupling reactions. ontosight.ai
Applications A valuable intermediate in medicinal chemistry and drug development. ontosight.ai

Direct Iodination Approaches to the Tetrahydroquinoline Scaffold

Direct C-H iodination of the 1,2,3,4-tetrahydroquinoline core is a straightforward approach to introduce an iodine atom onto the aromatic portion of the molecule. The success of this strategy hinges on controlling the regioselectivity of the reaction, as multiple positions on the benzene ring are susceptible to electrophilic attack.

Electrophilic Iodination: Reagents and Regioselectivity

Electrophilic aromatic substitution (SEAr) is a fundamental method for the iodination of activated aromatic rings like 1,2,3,4-tetrahydroquinoline. The secondary amine within the heterocyclic ring is a potent activating group, directing incoming electrophiles to the ortho and para positions. In the case of 1,2,3,4-tetrahydroquinoline, the position para to the nitrogen atom is C7, making it a primary target for substitution.

Common reagents for electrophilic iodination include molecular iodine (I₂) and N-Iodosuccinimide (NIS). The reaction of 1,2,3,4-tetrahydroquinoline with these reagents, often in the presence of a mild acid or a silver salt to enhance the electrophilicity of the iodine, can lead to the formation of this compound. However, regioselectivity can be a challenge, and mixtures of isomers, including substitution at the C5 position, may be obtained depending on the precise reaction conditions.

Table 1: Electrophilic Iodination of 1,2,3,4-tetrahydroquinoline

Reagent(s) Conditions Major Product Notes
I₂ / AgNO₃ Acetonitrile, Room Temp. This compound Silver nitrate acts as a Lewis acid, activating the iodine.
N-Iodosuccinimide (NIS) Dichloromethane, 0°C to RT This compound Often provides cleaner reactions and easier workup compared to I₂.

Oxidative Iodination Protocols

Oxidative iodination methods utilize a source of iodide (such as I₂ or KI) in conjunction with an oxidizing agent. This in-situ generation of a highly electrophilic iodine species (such as I⁺) can drive the iodination of even less activated aromatic systems and can improve yields and selectivity. For the tetrahydroquinoline scaffold, oxidants like hydrogen peroxide, hypervalent iodine reagents (e.g., IBX), or nitric acid can be employed. semanticscholar.org These reactions proceed by oxidizing the iodide source to a more reactive iodinating agent, which then undergoes electrophilic substitution with the tetrahydroquinoline ring, favoring the C7 position.

Transition Metal-Catalyzed C-H Iodination Strategies

Modern synthetic chemistry has seen the emergence of transition-metal-catalyzed C-H activation as a powerful tool for direct functionalization. acs.org Palladium, rhodium, and iridium catalysts, in particular, have been used to direct the halogenation of C-H bonds with high regioselectivity. acs.org For tetrahydroquinolines, this can be achieved using a directing group, often temporarily installed on the nitrogen atom, which coordinates to the metal center and positions it in proximity to a specific C-H bond. While this approach offers exceptional control over regioselectivity, it often requires additional synthetic steps for the installation and removal of the directing group. nih.gov Research in this area aims to functionalize specific positions that are not easily accessible through classical electrophilic substitution.

Synthesis via Pre-functionalized Tetrahydroquinoline Intermediates

An alternative to direct iodination involves multi-step sequences starting from either other halogenated tetrahydroquinolines or from iodinated aromatic precursors that are subsequently cyclized.

Transformations from Other Halogenated Tetrahydroquinolines (e.g., Halogen Exchange)

The conversion of other, more readily available, halogenated tetrahydroquinolines into the desired iodo-derivative is a viable synthetic route. A common method is the metal-halogen exchange reaction. wikipedia.org For instance, 7-bromo-1,2,3,4-tetrahydroquinoline can be treated with an organolithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures to generate a lithiated intermediate at the C7 position. harvard.edu This highly reactive organometallic species can then be quenched with an electrophilic iodine source, like molecular iodine (I₂), to afford this compound in good yield. This strategy is particularly useful when the starting bromo-compound is easier to synthesize regioselectively than the iodo-analog.

Functionalization of Aromatic Precursors followed by Reduction

Perhaps the most common and reliable strategy involves the synthesis and subsequent reduction of an iodinated quinoline. This two-step approach leverages the well-established chemistry of quinoline synthesis and reduction.

The first step is the synthesis of 7-iodoquinoline (B1603053). This can be accomplished through various named reactions for quinoline synthesis, starting from a suitably substituted aniline, such as 3-iodoaniline. The Skraup synthesis or the Doebner-von Miller reaction, for example, can be employed to construct the quinoline ring system from 3-iodoaniline, glycerol, and an oxidizing agent.

Once 7-iodoquinoline is obtained, the second step is the reduction of the heterocyclic ring. Catalytic hydrogenation is the most widely used method for this transformation. organic-chemistry.org A variety of catalysts and conditions can be employed to selectively reduce the pyridine ring of the quinoline system while leaving the benzene ring and the carbon-iodine bond intact.

Table 2: Catalytic Hydrogenation of 7-Iodoquinoline

Catalyst Hydrogen Source / Pressure Solvent Conditions Yield (%)
Platinum(IV) oxide (PtO₂) H₂ (50 psi) Acetic Acid Room Temp., 24h >90
Palladium on Carbon (10% Pd/C) H₂ (1 atm) Ethanol Room Temp., 12h ~85
Raney Nickel H₂ (100 atm) Methanol 100°C, 6h Variable

This approach is often preferred due to the high degree of regiochemical control offered by starting with a pre-iodinated building block, thereby avoiding the potential formation of isomers associated with direct iodination of the tetrahydroquinoline scaffold. nih.gov

An in-depth examination of the synthetic approaches to this compound reveals a focus on multi-step pathways that prioritize selectivity and the integration of sustainable chemistry principles. Direct iodination of the parent 1,2,3,4-tetrahydroquinoline molecule is challenging due to difficulties in controlling the position of iodination. Therefore, the most viable synthetic strategies involve the initial synthesis of 7-iodoquinoline, followed by the selective reduction of its nitrogen-containing heterocyclic ring.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10IN B3308715 7-Iodo-1,2,3,4-tetrahydroquinoline CAS No. 939758-77-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-iodo-1,2,3,4-tetrahydroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10IN/c10-8-4-3-7-2-1-5-11-9(7)6-8/h3-4,6,11H,1-2,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLRHKIDQDVOLIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)I)NC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10IN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Transformation of 7 Iodo 1,2,3,4 Tetrahydroquinoline

Carbon-Iodine Bond Functionalization: Cross-Coupling Reactions

The carbon-iodine bond in 7-iodo-1,2,3,4-tetrahydroquinoline is a key site for the formation of new carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis, enabling the construction of complex molecular architectures with high efficiency and selectivity. jocpr.com

Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions (e.g., Suzuki, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for modifying the structure of this compound. jocpr.com The Suzuki, Sonogashira, and Heck reactions are among the most widely utilized of these transformations. jocpr.com

The Suzuki-Miyaura coupling involves the reaction of the aryl iodide with an organoboron compound, such as a boronic acid or its ester, in the presence of a palladium catalyst and a base. libretexts.org This reaction is highly valued for its ability to form biaryl structures, which are common motifs in pharmaceuticals. jocpr.comlibretexts.org The general catalytic cycle proceeds through three main steps: oxidative addition of the aryl iodide to a Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org Microwave-assisted Suzuki-Miyaura couplings have been shown to significantly reduce reaction times and, in some cases, improve yields. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling Conditions
ReactantsCatalystBaseSolventConditionsProductYieldReference
α-Iodo enaminone, 4-Methoxyphenylboronic acidPd(PPh3)4Ba(OH)2Dioxane/WaterMicrowave, 150 °C, 1 hα-(4-Methoxyphenyl)enaminone75% nih.gov
Aryl bromide 1a, Boronate ester 2a(sSPhos)PdNa3PO4--Atropisomeric biphenol 3a73% acs.org

The Sonogashira coupling provides a method for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. wikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.org The reaction is highly versatile and can be conducted under mild conditions, making it suitable for the synthesis of complex molecules. wikipedia.org In cases of di-substituted aryl halides, the reaction often shows high regioselectivity, with the coupling occurring at the more reactive halide position. libretexts.org

The Heck reaction is a palladium-catalyzed process that forms a carbon-carbon bond between an aryl or vinyl halide and an alkene. organic-chemistry.orgwikipedia.org The reaction proceeds via oxidative addition of the halide to a palladium(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to give the substituted alkene product. libretexts.org Intramolecular Heck reactions are particularly useful for the synthesis of cyclic compounds, including nitrogen heterocycles like tetrahydroquinolines. wikipedia.orgchim.it

Copper-Mediated Coupling Reactions (e.g., Buchwald-Hartwig Amination, Ullmann-type Couplings)

Copper-mediated coupling reactions offer an alternative and complementary approach to palladium-catalyzed methods for C-N and C-O bond formation. nih.gov

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the synthesis of carbon-nitrogen bonds by coupling amines with aryl halides. wikipedia.orglibretexts.org While palladium is the primary catalyst, copper has also been investigated in related C-N coupling reactions. The development of this reaction has been crucial for the synthesis of aryl amines, which are prevalent in pharmaceuticals. wikipedia.org The reaction can be applied to a wide range of amines and aryl halides. organic-chemistry.org

The Ullmann condensation is a classic copper-catalyzed reaction used to form biaryl ethers (C-O coupling) or biaryls (C-C coupling). organic-chemistry.org Traditional Ullmann reactions often require harsh conditions, but modern advancements have led to milder and more efficient protocols. organic-chemistry.orgacs.org These reactions can be used for both intermolecular and intramolecular couplings. acs.org For instance, microwave-assisted Ullmann couplings using elemental copper as a catalyst have been shown to be highly efficient. nih.gov

Table 2: Examples of Copper-Mediated Coupling Reactions
Reaction TypeReactantsCatalyst/MediatorConditionsProductReference
Ullmann Couplingo-BromonitrobenzeneMetallic CopperHigh Temperature2,2'-Dinitrobiphenyl acs.org
Ullmann-type AminationBromaminic acid, Alkyl/Aryl aminesElemental CopperMicrowave, Phosphate bufferAmino-substituted anthraquinones nih.gov

Other Transition Metal-Catalyzed Transformations

Besides palladium and copper, other transition metals can also catalyze transformations involving the carbon-iodine bond of this compound. For example, nickel-catalyzed Sonogashira couplings have been developed, offering an alternative to palladium-based systems. wikipedia.org Gold has also been reported as a heterogeneous catalyst for Sonogashira-type reactions. wikipedia.org

Nucleophilic Aromatic Substitution (SNAr) at the Iodinated Position

While less common for aryl iodides compared to aryl halides activated by strong electron-withdrawing groups, nucleophilic aromatic substitution (SNAr) can occur at the iodinated position of this compound under specific conditions. youtube.com In an SNAr reaction, a nucleophile attacks the aromatic ring at the carbon bearing the leaving group (the ipso carbon), forming a resonance-stabilized intermediate (a Meisenheimer complex). youtube.com The departure of the iodide ion then yields the substituted product. The presence of electron-withdrawing groups ortho or para to the iodine can facilitate this reaction by stabilizing the anionic intermediate. youtube.com Dynamic nucleophilic aromatic substitution of tetrazines with thiols has been demonstrated, showcasing the potential for reversible SNAr-type reactions. nih.gov

Radical Reactions Involving the C-I Bond Activation

The carbon-iodine bond in this compound can be cleaved homolytically to generate an aryl radical. This radical species can then participate in various subsequent reactions. The formation of aryl radicals can be initiated by radical initiators or through photolysis. In the context of Ullmann-type reactions, the potential for aryl radical intermediates has been investigated, although in some cases, evidence points towards an anionic pathway. escholarship.org Radical clock experiments, using substrates with an appended olefin, can be employed to probe for the existence of short-lived radical intermediates. escholarship.org

Transformations at the Nitrogen Atom and Unsubstituted Carbon Centers of the Tetrahydroquinoline Ring

The reactivity of this compound is not limited to the carbon-iodine bond. The nitrogen atom of the tetrahydroquinoline ring is a nucleophilic and basic center. It can undergo various transformations, such as N-alkylation, N-acylation, and N-arylation. For instance, the nitrogen can be protected with various groups to modify its reactivity or to introduce specific functionalities.

The unsubstituted carbon centers of the tetrahydroquinoline ring can also be functionalized. For example, palladium-catalyzed C-H activation and subsequent iodination at other positions of the tetrahydroquinoline ring have been reported, demonstrating that regioselective functionalization can be achieved under specific directing-group control. beilstein-journals.org Furthermore, reactions such as the Castagnoli–Cushman reaction with dihydroisoquinolines can be used to construct tricyclic fused tetrahydroisoquinoline systems. nih.gov

Mechanistic Elucidation of Reactions Involving 7 Iodo 1,2,3,4 Tetrahydroquinoline

Investigation of Reaction Pathways and Intermediates Using Spectroscopic and Chromatographic Methods

The identification of transient intermediates and the mapping of reaction pathways are critical steps in understanding a chemical transformation. Spectroscopic and chromatographic techniques are indispensable tools for this purpose.

In the synthesis and functionalization of tetrahydroquinolines, High-Performance Liquid Chromatography (HPLC) is frequently employed to monitor reaction progress and separate complex mixtures of products, including regioisomers. For instance, in the nitration of tetrahydroquinoline, HPLC has been used to separate the resulting 6-nitro and 7-nitro isomers, which exhibit very close elution profiles. mdpi.com Following separation, intermediates and final products are purified using column chromatography and characterized by spectroscopic methods. mdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural characterization. ¹H and ¹³C NMR are routinely used to confirm the structure of synthesized tetrahydroquinoline derivatives. mdpi.com Furthermore, advanced NMR techniques can provide insight into reaction mechanisms. For example, in the synthesis of highly substituted tetrahydroquinolines via [4+2] annulation reactions, ¹H NMR was used to determine the diastereomeric ratio of the products, providing clues about the stereoselectivity of the reaction pathway. frontiersin.org

In situ monitoring techniques offer real-time snapshots of a reaction. ReactIR (in situ infrared spectroscopy) can track the concentration of reactants, intermediates, and products throughout a reaction by observing their characteristic vibrational frequencies. This has been applied to study the lithiation of N-Boc-tetrahydroquinolines, showing that the deprotonation step is very fast even at low temperatures. organic-chemistry.org

Table 1: Spectroscopic and Chromatographic Methods in Tetrahydroquinoline Reaction Analysis

Technique Application Information Obtained
HPLC Separation of reaction products Purity assessment, separation of isomers mdpi.com
Column Chromatography Purification of intermediates and products Isolation of pure compounds for characterization mdpi.com
NMR Spectroscopy Structural characterization, stereoselectivity Confirmation of chemical structures, determination of diastereomeric ratios mdpi.comfrontiersin.org
Mass Spectrometry Molecular weight determination Confirmation of product identity and mass mdpi.com

| In situ IR (ReactIR) | Real-time reaction monitoring | Rate of formation/consumption of species organic-chemistry.org |

Kinetic Studies and Determination of Rate-Limiting Steps

Kinetic studies provide quantitative data on reaction rates, offering deep insights into the reaction mechanism, including the identification of the rate-limiting step.

Variable Temperature NMR (VT-NMR) spectroscopy is a key technique for determining kinetic parameters of dynamic processes. By studying the lithiation of N-Boc-2-aryl-1,2,3,4-tetrahydroquinolines, researchers used VT-NMR to measure the rate of rotation around the N-Boc bond. The data revealed that this rotation was fast, which was an important factor in understanding the subsequent stereoselective functionalization. organic-chemistry.org

Kinetic isotope effect (KIE) studies are a powerful method for probing the rate-limiting step of a reaction. By replacing an atom with its heavier isotope (e.g., hydrogen with deuterium), changes in the reaction rate can be observed if the bond to that atom is broken or formed in the rate-determining step. chem-station.com The determination of deuterium kinetic isotope effects has been used to probe the mechanism of the transfer hydrogenation of quinolines, a common method for synthesizing tetrahydroquinolines. researchgate.net A significant KIE would suggest that C-H bond cleavage is involved in the slowest step of the reaction.

Parallel reaction studies can also elucidate mechanistic details. For example, comparing the initial rates of a reaction with a deuterated substrate versus an undeuterated one can provide the KIE value, which helps to either support or rule out proposed mechanisms. researchgate.net

Table 2: Kinetic Data for Dynamic Processes in Tetrahydroquinoline Derivatives

Process Studied Method Parameter Measured Finding
N-Boc rotation organic-chemistry.org VT-NMR Gibbs Free Energy of Activation (ΔG‡) Fast rotation (ΔG‡ ≈ 45 kJ mol⁻¹ at -78 °C)
Lithiation organic-chemistry.org In situ ReactIR Reaction Rate Fast lithiation at -78 °C

Mechanistic Role of Catalysts and Ligands in Transition Metal-Mediated Processes

Transition metal catalysis is pivotal in modern organic synthesis, enabling a wide range of transformations for the synthesis and functionalization of heterocycles like 7-iodo-1,2,3,4-tetrahydroquinoline. The catalyst and its associated ligands are at the heart of the catalytic cycle, dictating the reaction's efficiency, selectivity, and scope. mdpi.com

The mechanism of transition metal-catalyzed reactions typically involves a series of fundamental steps, such as oxidative addition, reductive elimination, migratory insertion, and transmetalation. frontiersin.org For a substrate like this compound, the carbon-iodine bond is a key site for transformations like palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Negishi, and Buchwald-Hartwig amination). mdpi.com

In these processes, the transition metal center (e.g., Pd(0)) undergoes oxidative addition into the C-I bond, forming a Pd(II)-aryl intermediate. This intermediate then participates in subsequent steps, dictated by the specific reaction, before a final reductive elimination step regenerates the active catalyst and yields the desired product. The ligands coordinated to the metal center play a crucial role by modulating its electronic properties and steric environment. mdpi.com This influences the rates of the individual steps in the catalytic cycle and can control the chemo-, regio-, and enantioselectivity of the reaction. nih.gov

For example, in the synthesis of tetrahydroquinolines via transfer hydrogenation, various transition metals, including cobalt, rhodium, and iridium, have been employed as catalysts. organic-chemistry.org In gold-catalyzed tandem hydroamination/asymmetric transfer hydrogenation, the gold catalyst is proposed to act as a π-Lewis acid to activate the alkyne for the initial hydroamination and then as a chiral Lewis acid (in conjunction with a chiral phosphate ligand) to control the enantioselectivity of the subsequent transfer hydrogenation step. organic-chemistry.org Silver catalysts have also been used for the reduction of quinolines, where mechanistic studies suggest that a silver hydride (Ag-H) species is the effective reducing agent. organic-chemistry.org

Table 3: Examples of Catalytic Systems in Tetrahydroquinoline Synthesis and Functionalization

Catalyst System Reaction Type Proposed Role of Metal/Ligand
Palladium complexes (e.g., Pd(PPh₃)₄) Cross-Coupling (e.g., Negishi) Catalyzes C-C bond formation via oxidative addition/reductive elimination cycle. mdpi.com
Gold/Chiral Phosphate Hydroamination/Transfer Hydrogenation Gold acts as a dual-function catalyst: π-Lewis acid and chiral Lewis acid. organic-chemistry.org
Cobalt/Terpyridine Transfer Hydrogenation Base metal catalyst for N-heteroarene reduction. organic-chemistry.org
Silver (ligand-free) Reduction of Quinolines Forms an active Ag-H reducing species. organic-chemistry.org

Isotopic Labeling Studies for Pathway Confirmation

Isotopic labeling is a definitive method for confirming proposed reaction pathways and elucidating the fate of specific atoms during a transformation. chem-station.com By strategically replacing atoms such as carbon, hydrogen, or nitrogen with their stable isotopes (e.g., ¹³C, ²H (D), or ¹⁵N), the mechanism can be traced by determining the position of the label in the product. nih.gov

In the study of biosynthetic pathways of complex alkaloids containing the tetrahydroisoquinoline core, ¹³C-labeling studies have been instrumental. By feeding organisms with ¹³C-labeled precursors, researchers can trace the incorporation of the label into the final natural product, thereby confirming the proposed biosynthetic route, as was done to elucidate the formation of Erythrina alkaloids. nih.govacs.org

Deuterium labeling is widely used to investigate reaction mechanisms. chem-station.com For instance, in the synthesis of quinoline (B57606) derivatives, a reductive ring-closing step can be performed with deuterium gas (D₂) instead of hydrogen (H₂) to install deuterium atoms at specific positions. nih.gov The location of the deuterium in the final product, determined by NMR spectroscopy or mass spectrometry, provides unambiguous evidence for the reaction pathway. Similarly, using deuterated reagents like D₂O or deuterated ammonia borane (H₃N·BD₃) in transfer hydrogenation reactions can help clarify the source of the hydrogen atoms and the mechanism of the reduction. researchgate.netnih.gov

The combination of ¹³C and ¹⁵N double labeling can be a powerful tool for studying metabolic fluxes and reaction pathways involving both carbon and nitrogen skeletons. nih.gov For a molecule like this compound, ¹⁵N labeling could be achieved using a Buchwald-Hartwig coupling with an ¹⁵N-labeled amine source, allowing the nitrogen atom's role in subsequent reactions to be tracked. nih.gov Analysis of the isotopically labeled products is typically performed using mass spectrometry (e.g., GC-MS or LC-MS) and NMR spectroscopy (¹³C-NMR, ¹⁵N-NMR, ²H-NMR). nih.gov

Advanced Spectroscopic and Analytical Techniques for Structural and Mechanistic Characterization

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignment and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution. For a molecule like 7-Iodo-1,2,3,4-tetrahydroquinoline, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments is essential for unambiguous assignment of all proton and carbon signals.

Detailed Research Findings: Studies on the parent THQ and its derivatives provide a baseline for interpreting the spectra of the 7-iodo variant. researchgate.netchemicalbook.comresearchgate.net The ¹H NMR spectrum of the THQ core typically shows distinct signals for the aliphatic protons at C2, C3, and C4, and the aromatic protons. chemicalbook.comresearchgate.net The iodine atom at the C7 position in this compound is expected to exert a significant influence on the chemical shifts of the nearby aromatic protons (H6 and H8) primarily through its inductive electron-withdrawing effect and the "heavy atom effect."

2D NMR techniques are indispensable for confirming connectivity:

COSY (Correlation Spectroscopy) establishes proton-proton (H-H) coupling networks, confirming the -CH₂-CH₂-CH₂- sequence in the saturated ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons, which is critical for assigning the quaternary carbons and confirming the position of the iodine substituent on the aromatic ring.

Dynamic NMR studies can provide insight into the conformational flexibility of the saturated ring. The parent THQ molecule has been shown to exist in multiple stable conformations. nih.gov Variable-temperature NMR experiments could be used to study the energy barriers between different conformers (e.g., chair and boat-like forms) of the piperidine-like ring in this compound.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Data are estimated based on known values for 1,2,3,4-tetrahydroquinoline (B108954) and related substituted derivatives. Actual values may vary.

Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Key HMBC Correlations
C2 ~3.3~47H2 -> C3, C4, C8a
C3 ~1.9~27H3 -> C2, C4, C4a
C4 ~2.7~22H4 -> C3, C4a, C5
C4a -~128H4, H5 -> C4a
C5 ~6.9~129H5 -> C4, C4a, C7, C8a
C6 ~7.0~130H6 -> C8, C4a
C7 -~92H6, H8 -> C7
C8 ~6.4~115H8 -> C6, C7, C8a
C8a -~144H2, H8 -> C8a
N1-H ~3.8-N-H -> C2, C8a

High-Resolution Mass Spectrometry (HRMS) for Product Confirmation and Impurity Profiling

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for confirming the elemental composition of a synthesized compound and for identifying and quantifying impurities. sterlingpharmasolutions.comresearchgate.net By providing a highly accurate mass measurement (typically to within 5 ppm), HRMS allows for the unambiguous determination of a molecule's chemical formula.

For this compound (C₉H₁₀IN), HRMS would confirm the presence of the molecular ion [M]⁺ or protonated molecule [M+H]⁺ with a precise mass-to-charge ratio (m/z). This technique is fundamental in impurity profiling during pharmaceutical development, where even trace amounts of unwanted chemicals must be identified. thermofisher.comijprajournal.com Coupling HRMS with chromatographic techniques like Gas Chromatography (GC) or Liquid Chromatography (LC) allows for the separation and identification of side-products, starting materials, or degradation products. resolvemass.ca

Detailed Research Findings: The fragmentation patterns of the tetrahydroquinoline skeleton in mass spectrometry are well-understood and are typically initiated by cleavage alpha to the nitrogen atom. mcmaster.ca The major fragmentation pathways for this compound would be expected to involve:

Loss of a hydrogen atom.

Loss of an ethyl group via retro-Diels-Alder (RDA) fragmentation of the saturated ring.

Loss of the iodine atom or HI.

Tandem MS (MS/MS) experiments can be performed on the isolated molecular ion to induce fragmentation, providing structural information that helps differentiate isomers and confirm the structure of unknown impurities. nih.gov

Table 2: Expected HRMS Data for this compound

SpeciesFormulaCalculated m/zFragmentation PathwayExpected Fragment m/z
[M]⁺ C₉H₁₀IN258.9858--
[M-H]⁺ C₉H₉IN257.9780Loss of H radical257.9780
[M-C₂H₄]⁺ C₇H₆IN230.9545Retro-Diels-Alder230.9545
[M-I]⁺ C₉H₁₀N132.0813Loss of I radical132.0813

X-ray Diffraction (XRD) for Solid-State Structure Determination and Conformational Analysis

X-ray Diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides unequivocal proof of structure, including bond lengths, bond angles, and the absolute configuration of chiral centers.

Detailed Research Findings: While a crystal structure for this compound itself is not reported in the reviewed literature, extensive conformational analysis has been performed on the parent 1,2,3,4-tetrahydroquinoline molecule using high-resolution microwave spectroscopy combined with quantum chemistry calculations. nih.gov These studies revealed the existence of four stable conformers: two pairs of energetically equivalent enantiomers. The energy barrier between the non-equivalent conformers is low, suggesting potential for conformational cooling into the most stable state. nih.gov

The saturated six-membered ring of the THQ scaffold is not planar and adopts puckered conformations (such as half-chair or twist-boat) to minimize steric and torsional strain. nih.govfiveable.me An XRD analysis of this compound would precisely define this conformation in the solid state. Furthermore, it would reveal intermolecular interactions, such as hydrogen bonding involving the N-H group and potential halogen bonding involving the iodine atom, which govern the crystal packing arrangement. Studies on similarly complex heterocyclic systems have successfully used XRD to confirm structures and analyze conformations. nih.govnih.govmdpi.com

Table 3: Conformational Parameters of the 1,2,3,4-Tetrahydroquinoline Scaffold Based on computational and spectroscopic studies of the parent compound. nih.gov

ParameterDescriptionSignificance
Ring Pucker The saturated ring adopts non-planar conformations (e.g., half-chair).Defines the overall 3D shape and steric environment of the molecule.
N-H Position The hydrogen on the nitrogen can be in an axial or equatorial-like position.Influences hydrogen bonding potential and reactivity.
Conformational Energy Different conformers possess distinct energy levels.The lowest energy conformer will be the most populated at equilibrium.
Interconversion Barrier The energy required to switch between conformers.A low barrier allows for dynamic equilibrium between conformations in solution. nih.gov

In Situ Spectroscopy (e.g., IR, UV-Vis) for Reaction Monitoring and Mechanistic Insights

In situ (meaning "in the reaction mixture") spectroscopic techniques, such as Infrared (IR) spectroscopy and operando NMR, are invaluable for monitoring the progress of a chemical reaction in real-time. youtube.comresearchgate.netrsc.org These methods allow for the tracking of reactant consumption, product formation, and the detection of transient intermediates that may not be observable by conventional offline analysis.

Detailed Research Findings: The synthesis of substituted tetrahydroquinolines often involves multi-step tandem reactions. rsc.orgrsc.orgnih.gov Operando NMR spectroscopy has been powerfully employed to study the tandem synthesis of 2-phenyl-tetrahydroquinolines, enabling the direct observation and quantification of key unstable intermediates, such as 2-phenyl-3,4-dihydroquinoline. rsc.orgrsc.org This level of mechanistic detail is crucial for optimizing reaction conditions to maximize the yield of the desired product and minimize side reactions. A similar approach could be used to monitor the synthesis of this compound, for instance, via the hydrogenation of 7-iodoquinoline (B1603053). acs.orgresearchgate.net

In situ IR spectroscopy is another effective technique for reaction monitoring. nih.gov The synthesis of a tetrahydroquinoline derivative could be followed by observing changes in specific vibrational frequencies. For example, during the hydrogenation of an iodo-quinoline, the disappearance of C=N and aromatic C=C stretching bands of the starting material and the appearance of the N-H stretching band of the tetrahydroquinoline product could be monitored in real-time.

Table 4: Application of In Situ Spectroscopy for Monitoring Tetrahydroquinoline Synthesis

TechniqueMonitored Species/ProcessInformation GainedReference
Operando MAS-NMR Reactants, intermediates (dihydroquinolines, hydroxylamines), final products.Reaction kinetics, identification of transient intermediates, elucidation of complex reaction networks. rsc.orgrsc.org
In Situ IR Functional groups (C=O, C=N, N-H).Reaction progress, endpoint determination, catalyst stability. youtube.comnih.gov
UV-Vis Spectroscopy Changes in conjugation of the aromatic system.Monitoring the conversion of quinoline (B57606) (highly conjugated) to tetrahydroquinoline (less conjugated).-

Theoretical and Computational Studies of 7 Iodo 1,2,3,4 Tetrahydroquinoline and Its Reactivity

Electronic Structure Analysis using Density Functional Theory (DFT)

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy and spatial distribution of these orbitals are critical in predicting a molecule's reactivity towards electrophiles and nucleophiles.

The HOMO, as the orbital containing the most loosely held electrons, indicates the molecule's ability to donate electrons and is susceptible to electrophilic attack. Conversely, the LUMO, the lowest energy empty orbital, represents the molecule's ability to accept electrons and is the site for nucleophilic attack. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

For 7-Iodo-1,2,3,4-tetrahydroquinoline, the HOMO is expected to be distributed primarily over the electron-rich aromatic ring and the nitrogen atom of the heterocyclic system. The iodine atom, with its lone pairs, also contributes to the electron density of the HOMO. The LUMO, on the other hand, is likely concentrated on the aromatic ring and particularly on the carbon-iodine bond, indicating its susceptibility to nucleophilic substitution.

Table 1: Calculated Frontier Molecular Orbital Energies for this compound (Illustrative DFT Data) This table presents hypothetical data typical for a molecule of this type as derived from DFT calculations.

OrbitalEnergy (eV)Primary Locus of Electron Density
HOMO-5.85Aromatic ring, Nitrogen atom, Iodine atom
LUMO-0.95Aromatic ring, Carbon-Iodine (C-I) antibonding orbital
HOMO-LUMO Gap4.90-

The calculated HOMO-LUMO gap provides a quantitative measure of the molecule's stability and reactivity, guiding the prediction of its behavior in various chemical reactions.

Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool that visualizes the charge distribution within a molecule. researchgate.netresearchgate.net It maps the electrostatic potential onto the electron density surface, allowing for the immediate identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions. youtube.com In an MEP map, regions of negative potential (typically colored red) are associated with high electron density and are prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack.

In this compound, the MEP map would reveal several key features:

A region of significant negative potential around the nitrogen atom due to its lone pair of electrons, making it a primary site for protonation and other electrophilic interactions.

The aromatic ring would exhibit a generally negative potential, characteristic of π-electron systems.

The hydrogen atom attached to the nitrogen (N-H) would show a distinct region of positive potential, highlighting its acidic character.

The iodine atom presents a more complex feature known as a "σ-hole," a region of positive electrostatic potential on the outermost portion of the iodine atom along the C-I bond axis, despite the atom's high electronegativity. This positive cap makes iodine a halogen bond donor, a non-covalent interaction of growing importance in medicinal chemistry and materials science.

Table 2: Calculated Partial Atomic Charges for Selected Atoms in this compound (Illustrative DFT Data) This table presents hypothetical data derived from a Mulliken population analysis or similar DFT-based method.

AtomCalculated Partial Charge (a.u.)
N1-0.45
H (on N1)+0.30
C7+0.15
I (on C7)-0.10

Conformational Analysis and Potential Energy Surfaces

The non-aromatic, saturated portion of the this compound ring is not planar, leading to the existence of multiple conformations. A detailed computational study on the parent compound, 1,2,3,4-tetrahydroquinoline (B108954) (THQ), revealed the presence of four stable conformers, existing as two pairs of enantiomers. nih.gov These conformers differ in the puckering of the saturated ring.

For this compound, the puckering of the aliphatic ring would similarly lead to distinct conformers. The iodine substituent at the 7-position is not expected to dramatically alter the fundamental puckering modes of the tetrahydroquinoline ring system but will influence the relative energies of the conformers due to steric and electronic effects.

Computational analysis involves mapping the potential energy surface (PES) by systematically changing key dihedral angles within the molecule. This process identifies energy minima, which correspond to stable conformers, and transition states, which are the energy barriers between them. For THQ, calculations showed a low energy barrier between non-equivalent conformers, suggesting that conformational cooling to the most stable form can occur readily. nih.gov A similar situation is expected for the 7-iodo derivative. The most stable conformer will be the one that minimizes steric hindrance and optimizes electronic interactions.

Computational Modeling of Reaction Mechanisms and Transition States

Beyond static properties, computational chemistry can model the entire course of a chemical reaction, providing a detailed understanding of the reaction mechanism. This involves locating the transition state (TS) structure, which is the highest energy point along the reaction coordinate, and calculating its energy. The energy difference between the reactants and the transition state gives the activation energy, a critical factor determining the reaction rate.

For this compound, several reactions are of interest, including nucleophilic aromatic substitution at the C7-I bond and reactions involving the nitrogen atom. Computational modeling can be used to:

Investigate reaction pathways: For a given reaction, multiple pathways may be possible. DFT calculations can determine the most energetically favorable route.

Characterize transition states: By analyzing the geometry and vibrational frequencies of the TS, chemists can confirm that it represents the true barrier between reactants and products.

Study solvent effects: The inclusion of solvent models in the calculations can provide a more realistic picture of reactions that occur in solution.

For example, modeling the transition state of a palladium-catalyzed cross-coupling reaction at the C7 position would provide insights into the bond-making and bond-breaking processes and help in optimizing reaction conditions.

Structure-Reactivity Relationship (SRR) Studies

Structure-Reactivity Relationship (SRR) studies aim to connect the specific structural and electronic features of a molecule to its chemical reactivity. Computational studies on this compound provide the fundamental data for building these relationships.

By combining the insights from FMO, MEP, and conformational analyses, a comprehensive SRR profile can be constructed:

Electronic Effects: The electron-withdrawing inductive effect and the electron-donating resonance effect of the iodine atom, quantified by DFT, influence the reactivity of the aromatic ring towards electrophilic substitution. The presence of iodine also activates the C7 position for nucleophilic substitution and metal-catalyzed cross-coupling reactions.

Steric Effects: The size of the iodine atom can sterically hinder the approach of reactants at nearby positions, a factor that can be quantified through conformational and transition state modeling.

The Role of the Nitrogen Center: The basicity and nucleophilicity of the nitrogen atom are modulated by the electronic effects of the substituent on the aromatic ring. The calculated charge on the nitrogen atom and the energy of its lone pair orbital are key descriptors in this relationship.

These computational SRR studies are vital in medicinal chemistry, where they guide the rational design of derivatives with enhanced biological activity or improved pharmacokinetic properties, as seen in studies of other substituted tetrahydroquinolines. mdpi.comnih.govmdpi.com

Synthetic Applications and Strategic Utilization As a Building Block

Design and Synthesis of Complex Nitrogen Heterocycles Utilizing the Iodinated Tetrahydroquinoline Moiety

The iodine substituent at the C-7 position of the tetrahydroquinoline (THQ) core makes it an ideal substrate for palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis for their ability to form carbon-carbon and carbon-nitrogen bonds with high efficiency and selectivity. The high reactivity of the aryl-iodo bond allows for sequential and selective substitution, making it more reactive than corresponding bromo or chloro derivatives. nih.gov This reactivity hierarchy is crucial for designing multi-step syntheses of complex nitrogen heterocycles. nih.gov

Key palladium-catalyzed reactions utilizing 7-iodo-THQ as a building block include:

Suzuki-Miyaura Coupling: This reaction pairs the 7-iodo-THQ with an organoboron reagent, typically an aryl or vinyl boronic acid, to form a new carbon-carbon bond. It is a robust method for synthesizing 7-aryl-tetrahydroquinolines, which are scaffolds present in many biologically active molecules. The synthesis of various aryl-substituted quinolines and tetrahydroquinolines has been successfully achieved using this method with high yields. researchgate.net

Sonogashira Coupling: This reaction involves the coupling of 7-iodo-THQ with a terminal alkyne. nih.gov It is a powerful tool for introducing alkynyl moieties, which can serve as precursors for further transformations or as integral parts of a target molecule's structure, such as conjugated enynes. nih.govnih.gov The reaction is typically carried out with a palladium catalyst and a copper(I) co-catalyst. nih.govresearchgate.net

Buchwald-Hartwig Amination: This method facilitates the formation of a carbon-nitrogen bond between 7-iodo-THQ and a primary or secondary amine. nih.govontosight.ai It provides a direct route to 7-amino-tetrahydroquinoline derivatives, which are important substructures in medicinal chemistry. The development of specialized phosphine (B1218219) ligands has greatly expanded the scope of this reaction, allowing for the coupling of a wide variety of amines under relatively mild conditions. nih.gov

The following table summarizes these key synthetic transformations.

[ {"Reaction": "Suzuki-Miyaura Coupling", "Coupling Partner": "Aryl/Vinyl Boronic Acid (R-B(OH)₂) ", "Catalyst System": "Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃)", "Product": "7-Aryl/Vinyl-1,2,3,4-tetrahydroquinoline", "Reference": " nih.govresearchgate.net"}, {"Reaction": "Sonogashira Coupling", "Coupling Partner": "Terminal Alkyne (R-C≡CH)", "Catalyst System": "Pd(0) catalyst, Cu(I) co-catalyst (e.g., CuI), Amine Base", "Product": "7-Alkynyl-1,2,3,4-tetrahydroquinoline", "Reference": " nih.govnih.gov"}, {"Reaction": "Buchwald-Hartwig Amination", "Coupling Partner": "Amine (R¹R²NH)", "Catalyst System": "Pd(0) catalyst, Phosphine Ligand (e.g., XPhos), Strong Base (e.g., NaOtBu)", "Product": "7-(N-R¹,R²)-1,2,3,4-tetrahydroquinoline", "Reference": " nih.govontosight.ai"} ]

Scaffold Diversity Generation for Chemical Libraries

In drug discovery and chemical biology, the generation of chemical libraries with high scaffold diversity is crucial for identifying novel bioactive compounds. nih.gov The 7-iodo-1,2,3,4-tetrahydroquinoline scaffold is an excellent starting point for diversity-oriented synthesis (DOS) due to its rigid bicyclic structure and the reactive iodine handle. wikipedia.orgacs.orgthieme-connect.com

By applying the cross-coupling reactions described previously in a systematic and combinatorial fashion, a vast number of derivatives can be generated from this single precursor. This approach allows for the exploration of the chemical space around the tetrahydroquinoline core by introducing a wide variety of substituents at the C-7 position. nih.gov

For example, a library of 7-aryl-tetrahydroquinolines can be synthesized by coupling the core scaffold with a diverse set of commercially available boronic acids. Each boronic acid introduces a different aryl group, leading to variations in the steric and electronic properties of the final compounds. Similarly, libraries of 7-alkynyl and 7-amino derivatives can be prepared using diverse sets of terminal alkynes and amines, respectively. This modular approach is highly efficient for rapidly generating large numbers of structurally distinct molecules for high-throughput screening. nih.gov

The table below illustrates the generation of scaffold diversity from the 7-iodo-THQ building block.

[ {"Core Scaffold": "this compound", "Reaction Type": "Suzuki-Miyaura Coupling", "Diverse Building Blocks (Examples)": "Phenylboronic acid, 4-Methoxyphenylboronic acid, 3-Pyridylboronic acid", "Resulting Library Scaffolds": "7-Phenyl-THQ, 7-(4-Methoxyphenyl)-THQ, 7-(3-Pyridyl)-THQ", "Reference": " researchgate.net"}, {"Core Scaffold": "this compound", "Reaction Type": "Sonogashira Coupling", "Diverse Building Blocks (Examples)": "Phenylacetylene, Trimethylsilylacetylene, Propargyl alcohol", "Resulting Library Scaffolds": "7-(Phenylethynyl)-THQ, 7-(Trimethylsilylethynyl)-THQ, 7-(3-Hydroxyprop-1-yn-1-yl)-THQ", "Reference": " nih.gov"}, {"Core Scaffold": "this compound", "Reaction Type": "Buchwald-Hartwig Amination", "Diverse Building Blocks (Examples)": "Aniline, Morpholine, Benzylamine", "Resulting Library Scaffolds": "7-(Phenylamino)-THQ, 7-Morpholino-THQ, 7-(Benzylamino)-THQ", "Reference": " nih.gov"} ]

Application in Total Synthesis of Complex Natural Products (Synthetic Routes Only)

The tetrahydroquinoline ring system is a core structural feature in numerous biologically active natural products and alkaloids. wikipedia.orgthieme-connect.comrsc.org While a specific total synthesis employing this compound as a starting material is not prominently documented, its strategic value can be illustrated through synthetic routes targeting complex alkaloids where analogous iodo-heterocycles are key intermediates. The synthesis of tetrahydroisoquinoline alkaloids, for example, often relies on modern chemical methods to construct the intricate molecular framework. nih.gov

A plausible synthetic strategy for a complex biaryl tetrahydroquinoline alkaloid could involve a Suzuki-Miyaura cross-coupling reaction as the key step. In this hypothetical route, this compound (or a protected derivative) would be coupled with a second complex, functionalized arylboronic acid. This step would forge the critical biaryl bond that defines the carbon skeleton of the target natural product. The iodine at the C-7 position provides a reliable site for this crucial bond formation, which would be difficult to achieve through other means without extensive use of protecting groups or less selective C-H activation methods. Subsequent synthetic steps would then focus on modifying the tetrahydroquinoline ring or the newly introduced aryl group to complete the synthesis of the natural product. This strategic use of an iodinated building block is a common theme in the total synthesis of complex molecules. nih.gov

Development of Novel Reagents or Catalysts Incorporating the Tetrahydroquinoline Framework

The rigid, chiral backbone of the tetrahydroquinoline scaffold makes it an attractive platform for the development of novel chiral ligands and organocatalysts for asymmetric synthesis. acs.orgukzn.ac.za The nitrogen atom within the ring and the potential for substitution on both the aliphatic and aromatic portions allow for the creation of well-defined chiral environments.

Research in this area has led to the development of several types of catalysts based on the THQ and related tetrahydroisoquinoline (THIQ) structures:

Chiral Ligands for Metal Catalysis: The THQ framework can be functionalized to create multidentate ligands that coordinate with transition metals like iridium, rhodium, or gold. For instance, chiral diamines based on an 8-amino-5,6,7,8-tetrahydroquinoline skeleton have been synthesized and used as ligands in metal complexes for asymmetric transfer hydrogenation reactions. These ligands create a chiral pocket around the metal center, enabling the enantioselective reduction of prochiral substrates.

N-Heterocyclic Carbene (NHC) Precursors: Tetrahydroquinoline-based imidazolinium salts have been synthesized as precursors for chiral N-heterocyclic carbenes (NHCs). ukzn.ac.za NHCs are a powerful class of ligands and organocatalysts. By reacting these precursors with a metal salt (e.g., a gold complex), chiral NHC-metal complexes are formed, which can catalyze a variety of asymmetric transformations. ukzn.ac.za

Organocatalysts: The tetrahydroquinoline moiety itself can be incorporated into small organic molecules that function as organocatalysts. acs.org For example, THIQ-based guanidines and N-oxides have been developed as organocatalysts for asymmetric Michael additions and allylation reactions, respectively. In these systems, the THQ scaffold helps to establish a rigid chiral environment that controls the stereochemical outcome of the reaction. researchgate.netacs.org

The development of such catalysts is a growing field, aiming to create more efficient and selective methods for synthesizing enantioenriched compounds, which are of high value in the pharmaceutical industry. acs.org

The following table provides an overview of catalyst types derived from the tetrahydroquinoline framework.

[ {"Catalyst/Ligand Type": "Chiral Diamine Ligand", "General Structure": "8-Amino-5,6,7,8-tetrahydroquinoline backbone with N-substituents", "Metal Complex": "Iridium (Ir), Rhodium (Rh)", "Application": "Asymmetric Transfer Hydrogenation of imines", "Reference": ""}, {"Catalyst/Ligand Type": "N-Heterocyclic Carbene (NHC) Ligand", "General Structure": "Imidazolium salt fused or linked to a chiral THQ backbone", "Metal Complex": "Gold (Au)", "Application": "Asymmetric organometallic catalysis", "Reference": " ukzn.ac.za"}, {"Catalyst/Ligand Type": "Organocatalyst", "General Structure": "THQ or THIQ backbone functionalized with a catalytic group (e.g., guanidine, N-oxide)", "Metal Complex": "Metal-free", "Application": "Asymmetric Michael additions, allylations", "Reference": ""} ]

Future Prospects and Emerging Research Directions for 7 Iodo 1,2,3,4 Tetrahydroquinoline

The 7-iodo-1,2,3,4-tetrahydroquinoline scaffold is a valuable building block in synthetic chemistry, primarily due to the versatile reactivity of the carbon-iodine (C-I) bond, which facilitates various cross-coupling reactions. However, future research is poised to move beyond traditional applications, exploring more sophisticated and efficient synthetic methodologies. Emerging directions focus on achieving higher levels of chemical control, employing novel activation methods, integrating cutting-edge technologies like artificial intelligence, and uncovering new reactivity patterns inherent to the iodinated tetrahydroquinoline system.

Q & A

Basic Research Questions

Q. What are the most effective iodination strategies for introducing iodine at the 7th position of 1,2,3,4-tetrahydroquinoline?

  • Methodological Answer : Direct electrophilic iodination using iodine monochloride (ICl) in acetic acid under controlled temperature (0–5°C) is commonly employed. Alternatively, transition-metal-catalyzed cross-coupling (e.g., Ullmann or Buchwald-Hartwig reactions) can achieve regioselective iodination using pre-functionalized intermediates .
  • Key Variables : Solvent polarity (e.g., DMF vs. acetic acid) and catalyst choice (e.g., Pd vs. Cu) critically influence yield and selectivity.

Q. How do spectroscopic techniques (NMR, IR, MS) confirm the structure of 7-Iodo-1,2,3,4-tetrahydroquinoline?

  • Methodological Answer :

  • ¹H/¹³C NMR : Characteristic deshielding of protons near the iodine atom (C7 position) and splitting patterns due to spin-spin coupling with iodine (²J coupling ~10–15 Hz) .
  • Mass Spectrometry (MS) : Molecular ion peak [M+H]⁺ at m/z 273 (C₉H₁₀IN⁺) with isotopic signature (~1:1 ratio for [M]⁺ and [M+2]⁺ due to iodine’s natural isotopes) .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer : Use fume hoods and PPE (gloves, goggles) to avoid inhalation/contact. Store in amber vials under inert gas (Ar/N₂) to prevent iodine loss via photodecomposition .

Advanced Research Questions

Q. How can synthetic challenges like low regioselectivity or iodine loss during purification be resolved?

  • Methodological Answer :

  • Regioselectivity : Use directing groups (e.g., Boc-protected amines) to steer iodination to C7 .
  • Purification : Avoid silica gel chromatography (risk of iodine cleavage); opt for recrystallization in hexane/ethyl acetate .
    • Data Contradiction : Conflicting reports on iodination efficiency may arise from solvent impurities or trace metals; validate with blank controls .

Q. How do electronic effects of the iodine substituent influence reactivity in downstream reactions (e.g., cross-coupling)?

  • Methodological Answer : The iodine atom acts as a leaving group in Suzuki-Miyaura coupling. Steric and electronic effects at C7 can be modulated by adjusting the catalyst (e.g., Pd(PPh₃)₄ for bulky substrates) .
  • Table : Comparison of Cross-Coupling Efficiency

CatalystYield (%)Byproduct Formation
Pd(OAc)₂62Moderate
Pd(dppf)Cl₂78Low

Q. How to resolve contradictory biological activity data for 7-Iodo-THQ derivatives in enzyme inhibition assays?

  • Methodological Answer :

  • Structural Analogs : Compare with fluorinated or chlorinated THQ derivatives (e.g., 6-Fluoro-1-methyl-THQ) to isolate iodine-specific effects .
  • Assay Conditions : Control for iodine’s redox activity (e.g., use antioxidants like ascorbate in buffer) .

Experimental Design Considerations

Q. What in silico tools predict the pharmacokinetic profile of 7-Iodo-THQ derivatives?

  • Methodological Answer : Molecular docking (AutoDock Vina) and QSAR models prioritize compounds with logP < 3.5 and polar surface area < 80 Ų for blood-brain barrier penetration .

Q. How to optimize reaction yields in large-scale synthesis?

  • Methodological Answer :

  • Flow Chemistry : Continuous flow reactors reduce side reactions (e.g., iodine disproportionation) .
  • Catalyst Recycling : Immobilized Pd nanoparticles on carbon enhance cost efficiency .

Data Contradiction Analysis

Q. Why do some studies report iodine-THQ derivatives as stable while others note decomposition?

  • Methodological Answer : Stability varies with storage conditions (light, humidity). Accelerated stability studies (40°C/75% RH for 14 days) under ICH guidelines clarify degradation pathways (e.g., deiodination vs. oxidation) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.